OZAGREL IMPURITY I

Description

Regulatory Landscape and Quality Control Imperatives for Impurities

To ensure the safety and quality of pharmaceutical products, regulatory authorities worldwide have established stringent guidelines for the control of impurities. aquigenbio.com Key regulatory bodies include the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). clearsynth.comaquigenbio.com

The International Council for Harmonisation (ICH) has developed globally recognized guidelines that provide a framework for the identification, qualification, and control of impurities in new drug substances and products. rjpdft.comijprajournal.comglobalresearchonline.net Notable ICH guidelines include:

ICH Q3A: Impurities in New Drug Substances. galaxypub.cointertek.com

ICH Q3B: Impurities in New Drug Products. gmpinsiders.comintertek.com

ICH Q3D: Guideline for Elemental Impurities. ijdra.comintertek.com

These guidelines establish thresholds for reporting, identification, and qualification of impurities. For instance, the ICH Q3A (R2) guideline mandates that any impurity in an API exceeding the identification threshold requires structure determination. galaxypub.co

Quality control in a pharmaceutical setting is essential for managing impurities. perkinelmer.com This involves:

Control of Materials: Implementing specifications for starting materials, reagents, and intermediates to prevent impurities from entering the manufacturing process. veeprho.com

Process Controls: Monitoring and adjusting the manufacturing process to ensure intermediates and the final API conform to specifications. veeprho.com

Analytical Testing: Utilizing advanced analytical techniques to detect and quantify impurities. gmpinsiders.com Common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). gmpinsiders.comgalaxypub.co The validation of these analytical methods is crucial to ensure their accuracy and reliability. gmpinsiders.com

Overview of Ozagrel Impurity I within the Ozagrel Pharmaceutical Context

Ozagrel is an active pharmaceutical ingredient known as a selective thromboxane A2 synthase inhibitor. It works by blocking platelet aggregation and vasoconstriction and is used in the treatment of stroke. pharmaffiliates.com The parent drug, Ozagrel, is a member of the cinnamic acids class of compounds. nih.gov

Within this context, Ozagrel Impurity I is identified as a related substance to Ozagrel. It is a specific chemical entity that may arise during the synthesis or storage of the Ozagrel API. As a drug impurity reference standard, it is used by pharmaceutical manufacturers for quality control purposes, specifically to detect and quantify its presence in batches of Ozagrel.

Below is a data table outlining the chemical properties of Ozagrel and Ozagrel Impurity I.

| Property | Ozagrel | Ozagrel Impurity I |

|---|---|---|

| Molecular Formula | C13H12N2O2 | C13H14N2O3 |

| Molecular Weight | 228.25 g/mol | Data Not Available in Search Results |

| CAS Number | 82571-53-7 | 78712-80-8 |

| Synonyms | (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid | Not specified |

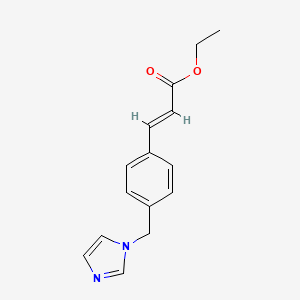

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-15(18)8-7-13-3-5-14(6-4-13)11-17-10-9-16-12-17/h3-10,12H,2,11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCNBUMLNQRHPD-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Classification of Ozagrel Impurity I

Determination of Molecular Formula and Elemental Composition

The identity of a chemical compound is fundamentally established by its molecular formula and elemental composition. For Ozagrel Impurity I, research and commercial data point to two primary molecular formulas.

The most consistently referenced compound, identified by CAS number 78712-80-8, is assigned the molecular formula C15H16N2O2 . lookchem.comhnstandards.comtlcstandards.com This formula corresponds to the ethyl ester of Ozagrel, a plausible process-related impurity. Another entity, referred to as Ozagrel Impurity 1 by some suppliers, has been assigned the molecular formula C13H14N2O3 . acanthusresearch.com

The elemental composition for each of these proposed formulas can be calculated, providing the mass percentage of each element in the molecule. These theoretical values are crucial for confirmation via analytical techniques like high-resolution mass spectrometry.

Table 1: Molecular Formula and Elemental Composition of Potential Ozagrel Impurity I Structures

| Attribute | Ozagrel Impurity I (as Ethyl Ester) | Ozagrel Impurity 1 |

|---|---|---|

| CAS Number | 78712-80-8 lookchem.comhnstandards.com | N/A acanthusresearch.com |

| Molecular Formula | C15H16N2O2 lookchem.com | C13H14N2O3 acanthusresearch.com |

| Molecular Weight | 256.31 g/mol hnstandards.com | 246.25 g/mol |

| Elemental Composition | ||

| Carbon (C) | 70.29% | 63.41% |

| Hydrogen (H) | 6.29% | 5.73% |

| Nitrogen (N) | 10.93% | 11.38% |

Spectroscopic Characterization Methodologies for Ozagrel Impurity I

Spectroscopic methods are indispensable for the unequivocal structural elucidation of pharmaceutical impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of atoms.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. ebi.ac.uk By analyzing the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR (proton) spectrum, and the chemical shifts in a ¹³C NMR (carbon-13) spectrum, the arrangement of atoms within a molecule can be mapped out.

For Ozagrel Impurity I with the formula C15H16N2O2 (the ethyl ester of Ozagrel), a ¹H NMR spectrum would be expected to show characteristic signals for the ethyl group (-CH2-CH3), in addition to signals corresponding to the aromatic, vinylic, and imidazole (B134444) protons shared with the parent Ozagrel molecule. The presence of a triplet and a quartet for the ethyl group would be a key indicator for confirming this structure. While specific spectral data for this impurity is not publicly detailed, its availability is noted by several suppliers of reference standards, indicating that such characterization has been performed. lookchem.combldpharm.com

Mass spectrometry is a primary technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with high precision, allowing for the determination of its elemental composition.

For the C15H16N2O2 structure, a high-resolution mass spectrum would show a molecular ion peak corresponding to a mass-to-charge ratio (m/z) of approximately 256.31, confirming the molecular weight. hnstandards.com Tandem MS (MS/MS) experiments would involve selecting this molecular ion and inducing fragmentation. The resulting fragment ions would provide evidence for the structure's constituent parts, such as the loss of the ethoxy group (-OC2H5) from the ester. Analysis of these fragmentation pathways helps to definitively identify the impurity. researchgate.net

Structural Relationship of Ozagrel Impurity I to Ozagrel and Related Substances

Understanding the structural relationship between an impurity and the API is vital for deducing its potential origin. The parent drug, Ozagrel, has the molecular formula C13H12N2O2. nih.gov

C15H16N2O2 (CAS 78712-80-8): This impurity is chemically known as ethyl (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate. chemicea.com It is the ethyl ester of Ozagrel. The core structure of Ozagrel is maintained, but the carboxylic acid functional group (-COOH) is replaced by an ethyl ester group (-COOCH2CH3). This type of impurity is typically formed during the manufacturing process, particularly if ethanol is used as a solvent or reagent in a step involving the carboxylic acid.

C13H14N2O3: The structure for this molecular formula is not definitively established in public literature. Compared to Ozagrel (C13H12N2O2), this formula contains two additional hydrogen atoms and one additional oxygen atom. This suggests it could be a hydrated or oxidized derivative of Ozagrel. For example, it could potentially result from the addition of a water molecule across the double bond of the propenoic acid side chain. Without definitive spectroscopic data, its exact structure remains speculative.

Classification of Ozagrel Impurity I within Pharmaceutical Impurity Categories

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the classification and control of impurities in new drug substances. bldpharm.comnih.gov Impurities are generally classified into three main categories: organic impurities, inorganic impurities, and residual solvents. acanthusresearch.compharmaffiliates.com

Based on its chemical nature, Ozagrel Impurity I falls into the category of organic impurities . Organic impurities can arise during the manufacturing process or storage of the drug substance and are often structurally related to the API. lookchem.com

This category is further subdivided into:

Starting materials

By-products

Intermediates

Degradation products

Reagents, ligands, and catalysts

Given its structure, Ozagrel Impurity I (as the ethyl ester, C15H16N2O2) would be classified as a process-related impurity , specifically a by-product . nih.gov It is not a starting material or intermediate in the typical synthesis of Ozagrel, but rather an unintended compound formed from a side reaction with a process solvent (ethanol). If it were formed over time on storage, it would be classified as a degradation product.

Formation Pathways and Mechanistic Investigations of Ozagrel Impurity I

Process-Related Impurity Formation Mechanisms

The synthesis of Ozagrel typically involves a multi-step process where Ozagrel Impurity I, the methyl ester of Ozagrel, can be formed as a key intermediate or a byproduct.

Role of Starting Materials and Reagents in Impurity Generation

The starting materials and reagents used in the synthesis of Ozagrel play a direct role in the potential for Ozagrel Impurity I formation. A common synthetic route to Ozagrel involves the reaction of a cinnamic acid derivative with an imidazole-containing compound.

Specifically, the synthesis of the intermediate, which is Ozagrel Impurity I itself, can be achieved by reacting an imidazolium salt with methyl p-bromomethyl cinnamate in a solvent like dimethylformamide (DMF). The purity of these starting materials is critical. Any impurities in the methyl p-bromomethyl cinnamate, for instance, could lead to the formation of other related impurities, although the primary reaction directly yields Ozagrel Impurity I.

The choice of reagents for subsequent steps is also crucial. For the final step in one synthetic pathway, which is the hydrolysis (saponification) of the methyl ester (Ozagrel Impurity I) to the carboxylic acid (Ozagrel), the choice of base (e.g., sodium hydroxide) and solvent can influence the completeness of the reaction.

| Starting Material/Reagent | Role in Ozagrel Impurity I Formation |

| Methyl p-bromomethyl cinnamate | A key starting material that directly forms the backbone of Ozagrel Impurity I. |

| Imidazole (B134444) | Reacts with methyl p-bromomethyl cinnamate to form the imidazolmethyl cinnamate structure. |

| Potassium Hydroxide / Sodium Hydroxide | Used to form the imidazolium salt and later for the saponification of the methyl ester. Incomplete reaction in the latter step is a direct source of the impurity. |

| Dimethylformamide (DMF) | A common solvent used for the reaction between the imidazolium salt and methyl p-bromomethyl cinnamate. |

| Methanol | Can be present as a reagent or solvent, and under certain conditions, could potentially esterify Ozagrel back to Ozagrel Impurity I, although this is more of a degradation concern. |

Side Reactions during Ozagrel Synthesis Leading to Ozagrel Impurity I

The primary "side reaction" leading to the presence of Ozagrel Impurity I in the final API is, in fact, an incomplete forward reaction. The synthesis of Ozagrel often proceeds through the methyl ester intermediate, (E)-4-(1-imidazolmethyl) methyl cinnamate, which is Ozagrel Impurity I. The final step is the hydrolysis of this ester to the desired carboxylic acid, Ozagrel.

Incomplete Saponification: The most significant process-related pathway for the presence of Ozagrel Impurity I is the incomplete saponification of the methyl ester intermediate. If the hydrolysis reaction does not proceed to completion, unreacted (E)-4-(1-imidazolmethyl) methyl cinnamate will remain as an impurity in the final Ozagrel drug substance. The efficiency of this saponification step is dependent on reaction conditions such as temperature, reaction time, and the concentration of the base used.

Impact of Intermediate Compounds on Impurity Accumulation (e.g., Imidazolmethyl Cinnamate)

As established, (E)-4-(1-imidazolmethyl) methyl cinnamate (Imidazolmethyl Cinnamate) is a direct intermediate in at least one major synthetic route for Ozagrel. The accumulation of this intermediate, and therefore its presence as an impurity in the final product, is a direct consequence of the efficiency of the subsequent hydrolysis step.

The physical and chemical properties of Imidazolmethyl Cinnamate itself can also impact its removal. If its solubility profile is similar to that of the final Ozagrel product in the chosen crystallization or purification solvents, its removal can be challenging, leading to higher levels in the final API. Therefore, the control of the saponification step is a critical process parameter to minimize the accumulation of Ozagrel Impurity I.

Degradation-Related Impurity Formation Mechanisms

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products that could form under various stress conditions. nih.gov

Forced Degradation Studies and Identification of Degradation Products

Forced degradation studies on Ozagrel have been performed under various stress conditions, including acidic, basic, oxidative, and thermal stress, to identify potential degradation products. humanjournals.com While detailed public reports specifically identifying Ozagrel Impurity I as a degradation product are scarce, the chemical structure of Ozagrel suggests potential degradation pathways.

A stability-indicating HPLC method has been developed to separate Ozagrel from its degradation products formed under stress conditions. humanjournals.com These studies typically aim for a 5-20% degradation of the active ingredient to ensure that the analytical method can effectively detect and quantify any significant degradants. humanjournals.com

| Stress Condition | Potential for Ozagrel Impurity I Formation | Observations from General Forced Degradation Studies |

| Acidic Hydrolysis (e.g., HCl) | Low. More likely to hydrolyze other functional groups or promote other reactions. | Ozagrel shows degradation under acidic conditions. humanjournals.com |

| Basic Hydrolysis (e.g., NaOH) | Low. Basic conditions favor the carboxylate salt of Ozagrel, not the ester. | Significant degradation of Ozagrel is observed under basic conditions. humanjournals.com |

| Oxidative Stress (e.g., H₂O₂) | Unlikely to form the methyl ester. | Degradation of Ozagrel occurs under oxidative stress. humanjournals.com |

| Thermal Stress | Possible if a methylating source is present. | Thermal degradation of Ozagrel has been reported. humanjournals.com |

| Photolytic Stress | Unlikely to cause esterification. | The stability of Ozagrel under photolytic conditions is also investigated. |

Chemical Degradation Pathways

The formation of Ozagrel Impurity I via degradation would most likely occur through an esterification reaction of the carboxylic acid group of Ozagrel with a source of methanol. This is essentially the reverse of the final synthesis step.

Esterification with Residual Methanol: If methanol is used as a solvent in any of the final purification steps of Ozagrel or is present as an impurity in other solvents, there is a theoretical possibility of acid-catalyzed esterification to form Ozagrel Impurity I, particularly under elevated temperatures or prolonged storage. However, given that Ozagrel is a carboxylic acid, this reaction would typically require acidic conditions and heat to proceed at a significant rate. Without a catalyst, the direct esterification of a carboxylic acid with an alcohol is generally slow at ambient temperatures.

Acid-Catalyzed Degradation

In the presence of acidic conditions and an ethanol source, Ozagrel can undergo Fischer-Speier esterification to form its ethyl ester, Ozagrel Impurity I. This reaction involves the protonation of the carboxylic acid group of Ozagrel, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule. The subsequent loss of a water molecule results in the formation of the ethyl ester.

Table 1: Postulated Acid-Catalyzed Formation of Ozagrel Impurity I (Ethyl Ester)

| Step | Description |

|---|---|

| 1. Protonation | The carboxylic acid group of Ozagrel is protonated by the acid catalyst. |

| 2. Nucleophilic Attack | An ethanol molecule attacks the protonated carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the attacking ethanol moiety to one of the hydroxyl groups. |

| 4. Elimination | A molecule of water is eliminated, forming a protonated ester. |

| 5. Deprotonation | The protonated ester is deprotonated to yield Ozagrel Impurity I (ethyl ester). |

Base-Catalyzed Degradation

While esterification is typically acid-catalyzed, the formation of esters from carboxylic acids under basic conditions is less common. However, if Ozagrel is converted to a more reactive derivative, such as an acyl halide or anhydride, subsequent reaction with ethanol in the presence of a base could yield the ethyl ester. It is more likely that under basic conditions, the carboxylic acid of Ozagrel would exist as a carboxylate salt, which is less reactive towards nucleophiles like ethanol. Therefore, direct base-catalyzed esterification is not a primary pathway for the formation of the ethyl ester impurity.

Hydrolysis of the parent drug would be the more predominant reaction under basic conditions. However, the potential for other degradation pathways to be initiated by basic conditions cannot be entirely ruled out without specific experimental data.

Oxidative Degradation Mechanisms

Ozagrel's structure contains sites susceptible to oxidation, such as the acrylic acid double bond and the imidazole ring. Oxidative stress, for instance in the presence of peroxides, could lead to a variety of degradation products. The formation of an impurity with the molecular formula C13H14N2O3 could potentially arise from oxidative pathways.

One plausible mechanism involves the epoxidation of the double bond in the acrylic acid side chain, followed by hydrolysis to a diol. This would result in an increase in both the hydrogen and oxygen content, consistent with the molecular formula C13H14N2O3.

Table 2: Potential Oxidative Degradation Pathway for a C13H14N2O3 Impurity

| Stress Condition | Potential Reaction | Resulting Structure |

|---|---|---|

| Oxidizing Agent (e.g., H₂O₂) | Epoxidation of the C=C double bond | Ozagrel epoxide |

| Subsequent Hydrolysis | Opening of the epoxide ring | Di-hydroxy derivative (C13H14N2O4) |

Further detailed structural elucidation, including NMR and mass spectrometry, would be necessary to definitively identify the structure of any C13H14N2O3 impurity and its precise formation mechanism under oxidative stress.

Photolytic Degradation Pathways

Photostability testing is essential to determine if a drug substance is light-sensitive. Ozagrel has been shown to undergo photoisomerization. This process involves the conversion of the pharmacologically active (E)-isomer of the cinnamic acid derivative to the less active (Z)-isomer upon exposure to light. While this is a form of degradation, it does not directly lead to the formation of the ethyl ester or the C13H14N2O3 impurity. However, prolonged exposure to light, especially in the presence of photosensitizers, could potentially lead to more complex degradation pathways, including oxidation, that might contribute to the formation of various impurities.

Thermal Degradation Pathways

Elevated temperatures can provide the necessary energy to overcome the activation barrier for various degradation reactions. For Ozagrel, thermal stress could potentially lead to decarboxylation of the acrylic acid moiety, although this typically requires high temperatures. The formation of the ethyl ester impurity under thermal stress would necessitate the presence of an ethanol source. In a solid-state formulation, this is less likely unless ethanol is used as a residual solvent from the manufacturing process. If present, the elevated temperature could facilitate the esterification reaction, particularly in the presence of any acidic or basic excipients.

Table 3: Summary of Potential Formation Pathways for Ozagrel Impurity I

| Degradation Condition | Plausible Pathway for Ethyl Ester (C15H16N2O2) | Plausible Pathway for Oxidized Impurity (C13H14N2O3) |

|---|---|---|

| Acidic | Fischer-Speier esterification with ethanol. | - |

| Basic | Unlikely to be a primary pathway for ester formation. | Potential for other degradation pathways. |

| Oxidative | - | Epoxidation of the double bond and/or oxidation of the imidazole ring. |

| Photolytic | Unlikely, photoisomerization is the primary documented pathway. | Potential for secondary photo-oxidative degradation. |

| Thermal | Esterification if ethanol is present as a residual solvent. | Potential for various thermal decomposition reactions. |

Interaction-Related Impurity Formation

The interaction between an API and excipients in a pharmaceutical formulation can significantly impact the stability of the drug substance.

Interactions with Excipients (Theoretical Framework)

As a carboxylic acid, Ozagrel is susceptible to interactions with both acidic and basic excipients.

Basic Excipients: In the presence of basic excipients (e.g., magnesium stearate, sodium bicarbonate), Ozagrel will form a salt. This can alter its solubility and stability. The basic environment could potentially catalyze degradation pathways that are favored at higher pH.

Acidic Excipients: Acidic excipients (e.g., citric acid) could act as catalysts for degradation reactions such as hydrolysis of other components in the formulation or, if an alcohol is present, esterification of Ozagrel itself.

Hygroscopic Excipients: Excipients that readily absorb moisture (e.g., starch, microcrystalline cellulose) can increase the water content in a solid dosage form. This adsorbed water can then participate in hydrolytic degradation reactions, particularly under elevated temperature and humidity.

Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which can lead to oxidative degradation of the API.

Given that the formation of Ozagrel Impurity I (ethyl ester) requires an ethanol source, the presence of residual ethanol from the granulation or coating process, combined with an acidic excipient, could create a favorable microenvironment for its formation within the dosage form.

Interactions with Packaging Materials (Theoretical Framework)

The formation of Ozagrel Impurity I, identified as the ethyl ester of the active pharmaceutical ingredient (API) Ozagrel, can be theoretically attributed to interactions between the drug substance and its primary packaging materials. This interaction is predicated on the principles of extractables and leachables, where chemical entities from the container closure system migrate into the drug product. For Ozagrel, which possesses a carboxylic acid functional group, the most plausible reaction leading to the formation of Ozagrel Impurity I is esterification.

The theoretical framework for this transformation centers on the presence of a reactive ethyl-group-donating species that leaches from the packaging material into the drug formulation. The subsequent reaction with the carboxylic acid moiety of Ozagrel would result in the formation of the ethyl ester impurity.

Table 1: Chemical Identity of Ozagrel and Ozagrel Impurity I

| Compound Name | Chemical Structure | Molecular Formula | Key Functional Group |

| Ozagrel | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | C₁₃H₁₂N₂O₂ | Carboxylic Acid |

| Ozagrel Impurity I | ethyl (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate | C₁₅H₁₆N₂O₂ | Ethyl Ester |

Potential Sources of Ethylating Agents from Packaging Materials:

Several components commonly used in pharmaceutical packaging could theoretically serve as sources for the ethyl group required for the esterification of Ozagrel.

Residual Solvents: Ethanol is classified as a Class 3 residual solvent and may be used during the manufacturing or processing of plastic packaging components. csjmu.ac.in Inadequate removal of ethanol could lead to its presence as a leachable substance. Similarly, ethyl acetate, another Class 3 solvent, could be a source. csjmu.ac.in

Leachable Alcohols: Ethanol itself has been identified as a potential leachable from bioprocess bags, particularly under certain extraction conditions. nih.gov While concentrations are typically low, the long-term storage of a drug product in direct contact with the packaging material could provide sufficient opportunity for a reaction to occur.

Plastic Additives and Monomers: While less direct, the degradation of certain polymers or additives could potentially generate reactive species. For instance, some plasticizers are esters that could theoretically undergo transesterification, although this is a less likely pathway for the formation of a simple ethyl ester.

Proposed Mechanisms of Formation:

Two primary chemical reactions are hypothesized to be responsible for the formation of Ozagrel Impurity I from the interaction with packaging materials:

Direct Esterification: This mechanism involves a reaction between the carboxylic acid group of Ozagrel and a leached alcohol, such as ethanol. This reaction is typically acid-catalyzed. The acidic nature of Ozagrel itself or the presence of acidic excipients in the formulation could facilitate this process over time, especially when influenced by factors such as elevated temperature and light exposure.

Reaction Scheme: Ozagrel (R-COOH) + Ethanol (CH₃CH₂OH) ⇌ Ozagrel Impurity I (R-COOCH₂CH₃) + H₂O

Transesterification: In this scenario, a leachable ester, such as ethyl acetate, could react with Ozagrel. Transesterification involves the exchange of the alcohol portion of an ester with another alcohol. wikipedia.org In this case, the carboxylic acid of Ozagrel would act as the nucleophile, displacing the acetate from ethyl acetate. This reaction can also be catalyzed by acidic or basic conditions.

Factors Influencing the Rate of Formation:

The likelihood and rate of Ozagrel Impurity I formation via interaction with packaging materials are influenced by several factors:

Packaging Material Composition: The specific type of polymer (e.g., HDPE, LDPE, PET), the nature and concentration of additives, and the manufacturing process of the container closure system are critical.

Drug Formulation: The pH of the drug product, the presence of excipients that may act as catalysts (e.g., acids or bases), and the solvent system can all impact the reaction kinetics. For instance, studies have shown that the esterification of drugs with carboxylic acid moieties can occur with polyol excipients. nih.gov

Storage Conditions: Elevated temperature and prolonged storage time are known to accelerate the migration of leachables and increase the rate of chemical reactions. rsc.org

Surface Area to Volume Ratio: A higher contact surface area of the packaging material relative to the volume of the drug product can increase the potential for leaching and subsequent impurity formation.

Table 2: Potential Leachables from Pharmaceutical Packaging and Their Role in Impurity Formation

| Packaging Material | Potential Leachable Source | Potential Ethylating Agent | Plausible Reaction |

| Plastic Bottles (HDPE, LDPE, PET) | Residual manufacturing solvents | Ethanol, Ethyl Acetate | Direct Esterification, Transesterification |

| Rubber Stoppers/Closures | Curing agents, accelerators | Degradation products (less likely to be a direct ethyl source) | Indirect or catalytic role |

| Adhesives and Inks (on labels) | Solvents | Ethanol, Ethyl Acetate | Migration through packaging, then reaction |

Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Ozagrel Impurity I

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in pharmaceutical analysis for separating individual components from a complex mixture. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for the impurity profiling of drug substances. wisdomlib.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a premier technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and broad applicability. ijprajournal.comnih.gov The development of a validated, stability-indicating HPLC method is essential for accurately determining the purity of Ozagrel and quantifying any related substances, including Ozagrel Impurity I.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for impurity analysis in the pharmaceutical industry. rroij.com In this technique, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is a more polar aqueous-organic mixture. This setup is highly effective for separating Ozagrel from its potential impurities, which may have different polarities.

An effective RP-HPLC method ensures that all potential impurities are well-resolved from the main API peak and from each other. humanjournals.com The method's ability to detect and quantify a wide range of impurities is crucial, and the use of a photodiode array (PDA) detector can aid in assessing the spectral homogeneity of peaks to ensure no impurities are co-eluting with the main component. wisdomlib.org For Ozagrel and its related substances, RP-HPLC provides the necessary selectivity to monitor and control impurities like Ozagrel Impurity I during routine quality control.

A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. nih.gov The development of such a method is a regulatory requirement and is crucial for understanding the degradation pathways of a drug. To establish a method as stability-indicating, forced degradation studies are performed on the drug substance. nih.gov

Ozagrel is subjected to stress conditions such as acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. humanjournals.comresearchgate.net The HPLC method must then demonstrate the ability to separate Ozagrel from all the degradation peaks formed under these stress conditions. humanjournals.com For instance, studies have shown that Ozagrel undergoes degradation in the range of 5-20% under acidic, basic, peroxide, and thermal stress, confirming the method's capability to resolve the parent drug from its degradants. humanjournals.com This ensures that any decrease in the concentration of the active ingredient due to degradation is accurately measured, providing a clear picture of the drug's stability profile.

| Stress Condition | Reagent/Condition | Observed Degradation | Method Capability |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 5-20% | Resolved from Ozagrel peak |

| Base Hydrolysis | 0.1 M NaOH | 5-20% | Resolved from Ozagrel peak |

| Oxidative Degradation | 3% H₂O₂ | 5-20% | Resolved from Ozagrel peak |

| Thermal Degradation | Heat | 5-20% | Resolved from Ozagrel peak |

The optimization of chromatographic parameters is a critical step in developing a robust and reliable HPLC method for impurity profiling. Key parameters that are systematically adjusted include the choice of stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the detection wavelength.

For the analysis of Ozagrel and its impurities, a C18 column is commonly used. humanjournals.com The mobile phase composition is carefully selected to achieve optimal separation. A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile and an aqueous buffer, such as potassium dihydrogen phosphate. humanjournals.com The pH of the buffer is a crucial factor affecting the retention and peak shape of ionizable compounds like Ozagrel. A pH of 6.5 has been found to provide good resolution and peak symmetry. humanjournals.com The detection wavelength is selected based on the UV absorbance maximum of the analyte; for Ozagrel, 272 nm is typically used for monitoring. humanjournals.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Brownlee ODS C-18 (250×4.6 mm i.d) | humanjournals.com |

| Mobile Phase | Acetonitrile : 10 mM Potassium Dihydrogen Phosphate Buffer (pH 6.5) (10:90 v/v) | humanjournals.com |

| Flow Rate | 1.0 mL/min | humanjournals.com |

| Detection Wavelength | 272 nm | humanjournals.com |

| Injection Volume | 20 µL | humanjournals.com |

| Retention Time (Ozagrel) | ~9.946 min | humanjournals.com |

Gas Chromatography (GC) for Volatile Impurities (if applicable to related forms)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. scirp.org In pharmaceutical analysis, GC is particularly useful for the detection and quantification of residual solvents and other volatile organic impurities that may be present in the API from the manufacturing process. thermofisher.comscirp.org

While specific volatile impurities for Ozagrel are not detailed in the provided context, GC remains an essential tool for ensuring that residual solvents are below the limits specified by ICH guidelines. wisdomlib.org Techniques like headspace GC are often employed, where the volatile compounds in the space above the sample are injected into the GC system. scirp.org This minimizes interference from the non-volatile API and allows for sensitive detection of residual solvents. The combination of GC with a mass spectrometer (GC-MS) can be used for the definitive identification of any detected volatile impurities. nih.gov

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides crucial information about molecular weight and fragmentation, spectroscopic techniques are required for the definitive confirmation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. element.comazooptics.com It provides detailed information about the carbon-hydrogen framework of a molecule. azooptics.com

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal are analyzed to piece together molecular fragments.

¹³C NMR: Carbon-13 NMR provides information about the number and types of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃).

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. element.com COSY reveals proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC shows correlations between protons and carbons over two to three bonds, which is critical for assembling the complete molecular structure. element.com

For Ozagrel Impurity I, these NMR techniques would be used on an isolated sample to confirm the structure proposed by mass spectrometry data, providing definitive proof of its identity. azooptics.com

Validation Parameters for Analytical Methods

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. ich.org For impurity analysis, specificity and selectivity are among the most critical validation parameters. amazonaws.com

According to International Council for Harmonisation (ICH) guidelines, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the drug substance matrix. ich.orgich.orgSelectivity refers to the ability of the method to distinguish and quantify the analyte from other components. europeanpharmaceuticalreview.com

To establish the specificity and selectivity of a method for Ozagrel Impurity I, several experiments are conducted:

The analytical method must demonstrate that the signal for Ozagrel Impurity I is free from interference from Ozagrel (the API), other known impurities, and any degradation products.

In chromatographic methods like HPLC or GC, this is proven by showing that the peaks for each of these components are well-resolved from one another. ich.org

Forced degradation studies are performed on the drug substance to generate potential degradation products. The analytical method must be able to separate Ozagrel Impurity I from these newly formed compounds, demonstrating its stability-indicating nature. ich.org

If impurity standards are not available, specificity can be demonstrated by comparing the results to a second, well-characterized orthogonal method. ich.org

By rigorously validating the method for specificity and selectivity, one can be confident that the reported quantity of Ozagrel Impurity I is accurate and reliable. ichapps.com

Linearity and Range

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.comeuropa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. wjarr.comamazonaws.com For impurity quantification, establishing a linear relationship is crucial for accurate measurement across different potential concentrations of Ozagrel Impurity I.

Methodology

Linearity is typically evaluated by analyzing a series of standard solutions of Ozagrel Impurity I at different concentrations. A minimum of five to six concentrations are generally recommended to demonstrate a linear relationship. amazonaws.comsps.nhs.uk The response of the analytical instrument (e.g., peak area in a chromatogram) is plotted against the known concentration of the impurity. The data is then subjected to statistical analysis, commonly linear regression by the least squares method.

The key statistical parameters evaluated include:

Correlation Coefficient (r or r²): This value indicates the strength of the linear relationship. A value close to 1.0 is desirable.

Slope of the Regression Line: This represents the change in response per unit change in concentration.

Y-intercept: In an ideal scenario, the y-intercept should be close to zero, indicating no analytical response in the absence of the analyte. amazonaws.com

For impurity testing, the analytical range should typically cover from the reporting level of the impurity to 120% of the specified limit. amazonaws.com

Detailed Research Findings

While specific linearity data for Ozagrel Impurity I is not detailed in publicly available literature, the methodology follows established guidelines for pharmaceutical impurity analysis. A typical study would involve preparing a stock solution of a certified Ozagrel Impurity I reference standard, followed by serial dilutions to obtain at least five concentration levels. These solutions are then analyzed, and the instrumental response is recorded.

The results are presented in a calibration curve. The linearity is considered acceptable if the correlation coefficient is greater than or equal to 0.99, and the y-intercept is not significantly different from zero.

Table 1: Representative Linearity Data for Ozagrel Impurity I

| Concentration (µg/mL) | Instrument Response (Peak Area Units) |

| 0.1 | 15,230 |

| 0.5 | 75,980 |

| 1.0 | 151,500 |

| 2.0 | 302,800 |

| 5.0 | 755,100 |

| 7.5 | 1,130,500 |

Regression Analysis Results:

Slope: 150,800

Y-Intercept: 550

Correlation Coefficient (r²): 0.9998

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of methods for impurity analysis. juniperpublishers.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. juniperpublishers.com It is the point at which a signal can be reliably distinguished from the background noise. quanterix.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eujuniperpublishers.com This is a crucial parameter for reporting impurities, as it defines the lower limit of the analytical method's range. eurl-pops.eu

Methodologies for Determination

Several methods are used to determine LOD and LOQ, as recommended by the International Council for Harmonisation (ICH). juniperpublishers.com

Based on Signal-to-Noise Ratio: This empirical approach involves analyzing samples with known low concentrations of the analyte. nih.gov The LOD is typically established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at a ratio of 10:1. wjarr.comjuniperpublishers.com

Based on the Standard Deviation of the Response and the Slope: This statistical method uses the calibration curve generated during linearity studies. wjarr.com

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where:

σ = the standard deviation of the y-intercepts of regression lines or the standard deviation of the response of blank samples.

S = the slope of the calibration curve. wjarr.com

Detailed Research Findings

Specific LOD and LOQ values for a validated method for Ozagrel Impurity I are proprietary to the developing laboratories. However, a study on related substances in ozagrel sodium for injection established a general detection limit of 0.010 μg/mL for its analytical method, demonstrating the high sensitivity required for impurity profiling. nifdc.org.cn For a specific impurity like Ozagrel Impurity I, the LOQ must be at or below the reporting threshold specified by regulatory bodies.

Table 2: Typical LOD and LOQ Parameters for Ozagrel Impurity I

| Parameter | Method | Typical Value |

| Limit of Detection (LOD) | Signal-to-Noise Ratio | 3:1 |

| Statistical (σ/S) | ~0.05 µg/mL | |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio | 10:1 |

| Statistical (σ/S) | ~0.15 µg/mL |

Accuracy and Precision

Accuracy and precision are fundamental validation parameters that demonstrate the reliability of an analytical method. nih.gov

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scioninstruments.com For impurity quantification, it is often expressed as the percent recovery of a known amount of the impurity spiked into a sample matrix. wjarr.comui.ac.id

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scioninstruments.comui.ac.id It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. ui.ac.id Precision is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). amazonaws.com

Reproducibility: Precision between different laboratories (collaborative studies).

Methodology and Acceptance Criteria

To assess accuracy, a sample (e.g., the drug substance or a placebo) is spiked with a known quantity of Ozagrel Impurity I at different concentration levels (typically 3 levels covering the range, with 3 replicates each). ui.ac.id The method is then used to analyze these samples, and the results are compared to the true value to calculate the percent recovery. For impurities, the acceptance criteria for accuracy can range from 80% to 120%, depending on the concentration. industrialpharmacist.com

Precision is evaluated by analyzing multiple preparations of a homogeneous sample spiked with Ozagrel Impurity I and calculating the RSD of the results.

Detailed Research Findings

While specific accuracy and precision data for Ozagrel Impurity I are not published, the validation process would adhere to standard pharmaceutical guidelines. For example, to determine accuracy, analysts would spike the main compound, Ozagrel, with the impurity at levels such as 50%, 100%, and 150% of the specified limit. The analysis would then be performed to determine how much of the added impurity is recovered.

Table 3: Representative Accuracy (Recovery) Data for Ozagrel Impurity I

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - Average of 3 | Recovery (%) |

| 0.5 | 0.49 | 98.0 |

| 1.0 | 1.01 | 101.0 |

| 1.5 | 1.47 | 98.7 |

Table 4: Representative Precision (Repeatability) Data for Ozagrel Impurity I

| Measurement Number | Concentration Found (at 1.0 µg/mL) |

| 1 | 1.01 |

| 2 | 0.99 |

| 3 | 1.02 |

| 4 | 0.98 |

| 5 | 1.01 |

| 6 | 1.00 |

| Average | 1.00 |

| Standard Deviation | 0.015 |

| Relative Standard Deviation (RSD) | 1.5% |

Robustness and Ruggedness

Robustness and ruggedness are measures of an analytical method's reliability and capacity to remain effective under varied conditions. nih.gov

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. pharmaguideline.com This provides an indication of its reliability during normal usage and is typically evaluated during the method development phase. pharmaguideline.com

Ruggedness: Ruggedness is a measure of the method's reproducibility when subjected to external variations such as different analysts, laboratories, instruments, or days. pharmaguideline.com It is often assessed through inter-laboratory comparisons or as part of intermediate precision studies.

Methodology

To test robustness, key parameters of the analytical method are intentionally varied within a realistic range. For a High-Performance Liquid Chromatography (HPLC) method, these parameters might include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Flow rate

Column temperature

Different columns (e.g., different lots or suppliers) pharmaguideline.com

The effect of these variations on the analytical results (e.g., peak resolution, retention time, and quantification of Ozagrel Impurity I) is then evaluated. The method is considered robust if the results remain within acceptable limits despite these small changes.

Detailed Research Findings

Specific robustness and ruggedness studies for Ozagrel Impurity I are part of the internal validation packages of pharmaceutical manufacturers. The goal is to ensure that the method can be transferred between different quality control laboratories and will consistently provide reliable results. A series of system suitability parameters are typically established as a result of robustness testing to ensure the validity of the method is maintained during routine use. pharmaguideline.com

Table 5: Typical Parameters Investigated in a Robustness Study for an HPLC Method

| Parameter | Variation 1 | Variation 2 |

| Mobile Phase pH | 3.3 | 3.7 |

| Mobile Phase Composition (% Acetonitrile) | 28% | 32% |

| Flow Rate (mL/min) | 0.9 mL/min | 1.1 mL/min |

| Column Temperature | 23°C | 27°C |

Reference Standards in Analytical Method Development and Quality Control

Reference standards are highly purified compounds that are used as a measurement base in pharmaceutical analysis. simsonpharma.com They are a critical component for ensuring the quality, safety, and efficacy of drug products. simsonpharma.compharmaffiliates.com For impurities like Ozagrel Impurity I, well-characterized reference standards are indispensable for a wide range of activities in pharmaceutical research and quality control. axios-research.com

Role and Application

The primary functions of an Ozagrel Impurity I reference standard include:

Identification: A reference standard provides a definitive benchmark for identifying the impurity in a sample, typically by comparing retention times in chromatography or spectral data.

Method Validation: As detailed in the preceding sections, reference standards are essential for validating analytical methods. They are used to determine specificity, linearity, range, accuracy, precision, LOD, and LOQ. axios-research.compharmiweb.com

Quantification: In quantitative analysis, the reference standard is used to create a calibration curve or as a direct comparator to accurately measure the amount of Ozagrel Impurity I present in a drug substance or product. labinsights.nl

Quality Control (QC): During routine manufacturing, QC laboratories use the reference standard to test batches of the drug substance and product to ensure that the level of Ozagrel Impurity I does not exceed the specified limits. axios-research.com

Stability Studies: Reference standards are used to monitor the formation of impurities during stability testing of the drug product, helping to establish the product's shelf life. pharmaffiliates.comaxios-research.com

A comprehensive Certificate of Analysis (COA) accompanies a reference standard, providing detailed information on its identity, purity, and characterization, which complies with regulatory standards. axios-research.comlookchem.com The availability and use of these standards ensure that analytical results are accurate, reliable, and reproducible across different laboratories and over time. simsonpharma.compharmiweb.com

Impurity Control Strategies and Risk Assessment for Ozagrel Impurity I

Regulatory Guidelines and Compliance (e.g., ICH Q3A/Q3B, ICH M7)

The framework for controlling impurities in pharmaceutical products is largely defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Key guidelines provide a systematic approach to limit impurities in new drug substances and products.

ICH Q3A/Q3B : These guidelines establish the thresholds for reporting, identifying, and qualifying impurities in new drug substances (Q3A) and new drug products (Q3B). ijdra.comich.orgfda.gov The guidance provides a rationale for establishing acceptance criteria based on data from safety studies, clinical trials, and stability testing. ich.org For Ozagrel Impurity I, these guidelines mandate that its level in the final drug substance must be controlled within specified limits, which are determined based on the maximum daily dose of Ozagrel. ich.org Any impurity present above the established identification threshold must be structurally characterized, and if it exceeds the qualification threshold, its safety must be established through appropriate studies. ich.orgtga.gov.au

ICH M7 : This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. triphasepharmasolutions.comeuropa.euich.org It provides a framework for identifying and classifying impurities based on their mutagenic potential and establishes acceptable intake levels based on the Threshold of Toxicological Concern (TTC). europa.euaifa.gov.it If Ozagrel Impurity I has a structural alert for mutagenicity, it must be assessed according to ICH M7. tga.gov.au This involves a hazard assessment, and if confirmed as mutagenic, stringent controls are required to limit its presence in the final product to a level that poses a negligible carcinogenic risk. europa.euich.org The guideline outlines five classes for impurities, ranging from known mutagenic carcinogens (Class 1) to impurities with no structural alerts or mutagenic potential (Class 5). ich.org

Compliance with these ICH guidelines is essential for regulatory approval and ensures that the potential risks associated with impurities like Ozagrel Impurity I are scientifically evaluated and appropriately managed. ich.org

Risk Assessment Frameworks for Pharmaceutical Impurities

A systematic risk assessment is fundamental to controlling pharmaceutical impurities. This process involves identifying potential impurities, evaluating their potential impact on safety, and establishing strategies to mitigate those risks.

The identification of potential impurities, including Ozagrel Impurity I, begins with a thorough understanding of the manufacturing process of the active pharmaceutical ingredient (API), Ozagrel. ich.org Potential sources of impurities include:

Starting Materials and Reagents : Impurities present in the initial materials used for synthesis.

Intermediates : Unreacted intermediates or by-products from intermediate steps in the synthesis pathway. fda.gov

By-products of the Synthesis : Unintended compounds formed through side reactions during the main chemical conversion.

Degradation Products : Impurities formed during manufacturing or storage due to degradation of the drug substance. fda.gov

A detailed analysis of the synthetic route for Ozagrel, including all reactants, solvents, and reaction conditions, is necessary to predict and identify the likely structure of potential impurities such as Ozagrel Impurity I. nih.govresearchgate.net

Once an impurity is identified, its level must be assessed against established thresholds to determine the necessary control actions. These thresholds are defined by ICH guidelines and are based on the maximum daily dose (MDD) of the drug.

The ICH Q3A guideline specifies three key thresholds for impurities in the drug substance:

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.

Identification Threshold : The level above which the structure of an impurity must be confirmed.

Qualification Threshold : The level above which an impurity's safety must be demonstrated through toxicological or other relevant studies.

The following table summarizes the ICH Q3A thresholds for impurities in a new drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.org | |||

| TDI: Total Daily Intake |

For potentially mutagenic impurities, the ICH M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake of 1.5 µ g/day for most pharmaceuticals, corresponding to a negligible lifetime cancer risk. aifa.gov.it Any control strategy for Ozagrel Impurity I must ensure its levels are maintained below these regulatory thresholds. ich.org

Process Control Strategies for Impurity Mitigation

Effective control of impurities is best achieved by integrating quality control measures throughout the manufacturing process. pharmaknowledgeforum.com This proactive approach, often aligned with Quality by Design (QbD) principles, focuses on understanding and controlling the parameters that influence impurity formation. acdlabs.comnih.gov

Minimizing the formation of Ozagrel Impurity I during synthesis is the most effective control strategy. This is achieved by optimizing various reaction parameters, which can have a significant impact on the impurity profile of the final product. Key parameters for optimization include:

Temperature and Pressure : Controlling the reaction temperature and pressure can favor the desired reaction pathway and minimize side reactions that lead to impurity formation.

Reaction Time : An optimal reaction time ensures the completion of the desired reaction without allowing for the formation of degradation products or by-products.

Stoichiometry of Reactants : The molar ratio of reactants can be adjusted to maximize the yield of Ozagrel and reduce the formation of impurities.

Solvents and Catalysts : The choice of solvent and catalyst can influence reaction kinetics and selectivity, thereby affecting the impurity profile.

pH Control : Maintaining the pH of the reaction mixture within a specific range can be crucial for controlling certain types of reactions and preventing impurity generation.

By systematically studying these parameters, a robust manufacturing process can be designed where the formation of Ozagrel Impurity I is consistently kept to a minimum. nih.govscielo.br

Even in an optimized synthesis, trace amounts of impurities may still be present. Therefore, purification steps at the final stages of manufacturing are crucial for removing residual impurities like Ozagrel Impurity I to ensure the API meets the required quality specifications. pharmaknowledgeforum.com Common purification techniques in pharmaceutical manufacturing include:

Crystallization/Recrystallization : This is a primary method for purifying solid APIs. europeanpharmaceuticalreview.com The process involves dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize, leaving impurities behind in the solvent. ucc.ie The effectiveness of this method depends on the solubility differences between Ozagrel and Ozagrel Impurity I.

Chromatography : Techniques such as preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography are highly effective for separating impurities with similar physicochemical properties to the API. europeanpharmaceuticalreview.comamazonaws.com These methods provide high-resolution separation and are suitable for removing impurities to very low levels. europeanpharmaceuticalreview.com

Filtration : Filtration can be used to remove solid impurities or can be part of more complex separation processes like organic solvent nanofiltration (OSN), which separates molecules based on size. europeanpharmaceuticalreview.comamazonaws.com

Extraction : Liquid-liquid extraction is used to separate the API from impurities based on their differential solubilities in two immiscible liquid phases. amazonaws.com

The selection of an appropriate purification method or a combination of methods is essential to ensure that Ozagrel Impurity I is effectively removed and the final drug substance complies with all regulatory requirements. ucc.ie

Quality by Design (QbD) Approach in Impurity Management

The management of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and drug efficacy. A systematic and proactive approach, known as Quality by Design (QbD), has been increasingly adopted by the pharmaceutical industry to build quality into products and processes. celonpharma.comresearchgate.net This methodology moves beyond traditional quality control, which relies on end-product testing, to a more comprehensive understanding and control of manufacturing processes. pqri.org The application of QbD principles is particularly effective in managing and controlling the formation of specific impurities, such as Ozagrel Impurity I.

The core of the QbD approach in impurity management involves several key steps: celonpharma.comresearchgate.net

Defining the Analytical Target Profile (ATP): The first step is to define the goals for the analytical method, which includes the accurate and precise quantification of Ozagrel Impurity I, often at very low levels (e.g., reporting threshold of 0.05%). celonpharma.com

Identifying Critical Quality Attributes (CQAs): For the drug substance, a CQA is a physical, chemical, biological, or microbiological property that should be within an appropriate limit to ensure the desired product quality. The level of Ozagrel Impurity I is a quintessential CQA.

Risk Assessment to Link Material Attributes and Process Parameters to CQAs: Risk assessment tools, such as an Ishikawa (fishbone) diagram, are used to identify potential factors that could impact the CQA—in this case, the level of Ozagrel Impurity I. celonpharma.com These factors include Critical Material Attributes (CMAs) of starting materials and Critical Process Parameters (CPPs) of the manufacturing process.

Developing a Control Strategy: Through statistical methods like Design of Experiments (DoE), a "design space" is established. researchgate.netoup.com This is a multidimensional combination and interaction of input variables (e.g., temperature, pH, reaction time) that have been demonstrated to provide assurance of quality. pqri.orgresearchgate.net Operating within this design space ensures that the level of Ozagrel Impurity I remains consistently below the acceptance criteria.

By applying QbD, manufacturers can gain a thorough understanding of how process parameters influence the formation of Ozagrel Impurity I. This knowledge allows for the implementation of a robust control strategy that prevents the formation of the impurity, rather than simply measuring it at the end of the process.

Table 1: Illustrative Risk Assessment for Ozagrel Impurity I Formation

| Potential Cause Category | Critical Process Parameter (CPP) / Material Attribute (CMA) | Potential Impact on Ozagrel Impurity I Levels | Risk Level |

|---|---|---|---|

| Reaction Conditions | Temperature | Higher temperatures may accelerate degradation pathways leading to impurity formation. | High |

| Reaction Conditions | pH | Non-optimal pH could favor side reactions or hydrolysis, increasing impurity levels. | High |

| Raw Materials | Purity of Starting Materials | Impurities in starting materials could be carried over or participate in side reactions. | Medium |

| Process Duration | Reaction Time | Extended reaction times might increase the formation of degradation-related impurities. | Medium |

| Purification Step | Solvent Quality | Residual solvents or impurities in solvents can cause degradation of the drug substance. iajps.com | Low |

Stability Studies in Impurity Control

Stability testing is a fundamental component of pharmaceutical development and is essential for impurity control. pharmaguideline.com These studies provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. pharmaguideline.comrjptonline.org The primary goal of stability testing is to establish a shelf-life for the drug product and recommend appropriate storage conditions, ensuring that the level of impurities, including degradation products like Ozagrel Impurity I, remains within acceptable limits throughout this period. pharmaguideline.comrjptonline.org

Forced degradation, or stress testing, is often conducted to identify likely degradation products and establish the degradation pathways of the molecule. rjptonline.org This information is crucial for developing and validating stability-indicating analytical methods that can accurately measure the active ingredient without interference from any degradation products. oup.comrjptonline.org

Accelerated and Long-Term Stability Testing

To comprehensively assess the stability profile of a drug substance like Ozagrel and monitor the formation of Ozagrel Impurity I, regulatory guidelines mandate a structured stability testing program, which primarily consists of accelerated and long-term studies.

Accelerated Stability Testing: These studies are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions. paho.org The data gathered is used to predict the shelf-life under normal storage conditions and to assess the impact of short-term excursions outside the label's storage conditions, such as those that might occur during shipping. paho.orgnih.gov According to ICH guidelines, a common condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH, typically conducted for a minimum of six months. nih.gov

Long-Term Stability Testing: These studies are performed under the recommended storage conditions to evaluate the physical, chemical, and biological characteristics of the drug substance over its intended re-test period or shelf-life. nih.gov The frequency of testing is designed to establish the stability profile of the drug. pharmaguideline.com For a drug with a proposed re-test period of at least 12 months, testing is often done every three months for the first year, every six months for the second year, and annually thereafter. pharmaguideline.com

Table 2: ICH Guideline Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Time Period |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Correlation of Degradation Products with Stability Data

A critical outcome of a well-designed stability program is the ability to correlate the formation of degradation products with the stability data collected over time. By analyzing samples at various time points from both accelerated and long-term studies, a degradation profile for Ozagrel can be constructed. This profile shows the rate at which Ozagrel Impurity I is formed under different environmental conditions.

The data from accelerated studies are particularly useful for predicting long-term stability. By using kinetic models, such as the Arrhenius equation, which relates the rate of a chemical reaction to temperature, it is possible to extrapolate the amount of degradation that will occur over a longer period at lower temperatures. nih.gov This predictive modeling helps in establishing a tentative shelf-life early in the development process. nih.gov

The correlation process involves:

Monitoring: Consistently measuring the level of Ozagrel Impurity I at each stability time point using a validated, stability-indicating method.

Trending: Plotting the concentration of Ozagrel Impurity I versus time for each storage condition to determine the rate of its formation.

Modeling: Applying kinetic models to the accelerated data to predict the impurity levels at long-term conditions.

Verification: Confirming the predictions made from accelerated studies with the real-time data generated from the long-term stability studies. nih.gov

This correlation is essential for understanding the degradation pathway and for setting appropriate specifications for Ozagrel Impurity I to ensure the product remains safe and effective throughout its entire shelf-life.

Table 3: Hypothetical Stability Data for Ozagrel Impurity I (% Area)

| Time Point (Months) | Long-Term (25°C/60%RH) | Accelerated (40°C/75%RH) |

|---|---|---|

| 0 | < 0.05% | < 0.05% |

| 3 | 0.06% | 0.15% |

| 6 | 0.08% | 0.28% |

| 9 | 0.09% | N/A |

| 12 | 0.11% | N/A |

Advanced Research Perspectives and Challenges in Ozagrel Impurity I Analysis

Advanced Separation Techniques for Complex Impurity Profiles

The accurate profiling of impurities in active pharmaceutical ingredients (APIs) like Ozagrel requires powerful separation techniques capable of resolving complex mixtures and detecting trace-level components. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, used extensively for its ability to separate, identify, and quantify impurities with high precision. biomedres.uspharmafocusasia.com Advances in column technology and detectors continue to enhance its capabilities.

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful for impurity profiling. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for characterizing drug impurities, providing information on both the retention time and the mass-to-charge ratio of an analyte. biomedres.us Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool, especially for volatile or semi-volatile impurities. nih.govresearchgate.net These advanced methods are essential for ensuring compliance with the stringent standards set by regulatory bodies. biomedres.us

Interactive Table: Comparison of Advanced Separation Techniques

| Technique | Principle | Primary Application for Impurity Analysis | Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. biomedres.us | Quantification of known and unknown impurities; stability testing. | High resolution, precision, and wide applicability. biomedres.us |

| Ultra-Performance Liquid Chromatography (UPLC) | Uses smaller particle size columns (<2 µm) and higher pressures than HPLC to achieve faster and more efficient separations. nih.gov | Rapid impurity profiling, increased throughput, and improved sensitivity. | Faster analysis times, better resolution, and lower solvent consumption. nih.gov |

| Gas Chromatography (GC) | Separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase. tijer.org | Analysis of residual solvents and volatile impurities. nih.gov | Excellent for volatile organic compounds; high sensitivity. tijer.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. biomedres.us | Identification and structural elucidation of unknown impurities; quantification at very low levels. | Provides molecular weight and structural information, enhancing identification confidence. nih.gov |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an applied electric field. | Analysis of charged impurities, chiral separations, and anti-cancer drug impurities. rroij.com | High efficiency, minimal sample volume, and rapid analysis. rroij.com |

Strategies for Unidentified Impurities and Structural Prediction

A significant challenge in pharmaceutical development is the identification and characterization of unknown impurities that may arise during synthesis, degradation, or storage. A systematic strategy is required to elucidate the structures of these compounds to assess their potential impact on safety and efficacy. nih.gov

The process often begins with detection by a primary method like HPLC. When an unexpected peak is observed, a combination of advanced analytical techniques is employed for structure elucidation. nih.gov This strategy involves using orthogonal information from various sources to piece together the molecular puzzle. nih.gov

Key steps in the structural elucidation of an unknown impurity include:

Isolation: Techniques such as preparative HPLC or solid-phase extraction are used to isolate a sufficient quantity of the impurity for analysis. nih.govresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula). nih.gov Tandem MS (MS/MS or MS²) experiments are then used to fragment the molecule, providing clues about its substructures. nih.govresearchgate.net

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule, which is often essential for unambiguous structure confirmation. researchgate.netresearchgate.net Infrared (IR) spectroscopy can identify specific functional groups present in the molecule. researchgate.net

Confirmation: The proposed structure is often confirmed by synthesizing the compound and comparing its analytical data (e.g., retention time, mass spectrum) with that of the isolated impurity. nih.gov

Continuous Manufacturing and Real-Time Impurity Monitoring

Continuous manufacturing (CM) is a modern approach to producing pharmaceuticals that offers benefits such as improved product quality, increased flexibility, and lower operating costs compared to traditional batch processing. biopharminternational.com However, a key challenge in implementing CM is the need for real-time monitoring of critical quality attributes, including the detection and quantification of impurities. biopharminternational.com

In a continuous process, materials are constantly moving, making traditional offline analysis (where a sample is taken and analyzed in a lab) less effective for immediate process control. biopharminternational.com While offline methods like LC and GC can still be used, they require high-throughput versions and a well-designed sampling strategy. biopharminternational.com

The ideal scenario for CM involves in-line or at-line analytical sensors that can provide real-time data on impurity levels. biopharminternational.com This allows for immediate adjustments to the process to ensure consistent quality.

Interactive Table: Impurity Monitoring in Continuous vs. Batch Manufacturing

| Feature | Batch Manufacturing | Continuous Manufacturing |

|---|---|---|

| Analysis Type | Primarily offline analysis of final product and intermediates. | Emphasis on real-time, in-line/at-line analysis and monitoring. biopharminternational.com |

| Process Control | Retrospective; quality is tested after a batch is complete. | Proactive; process parameters can be adjusted in real-time based on sensor data. |

| Key Technologies | Standard HPLC, GC, and spectroscopic methods. pharmafocusasia.com | Process Analytical Technology (PAT), including spectroscopic sensors (e.g., NIR, Raman) and advanced mass spectrometry. biopharminternational.com |

| Challenges | Time lag between production and quality release; potential for entire batch rejection. | Limited availability of robust sensors for all impurities; sensor drift and calibration needs over long run times. biopharminternational.com |

Technologies such as mass spectrometry are considered a promising choice for real-time residual impurity detection when coupled with liquid chromatography systems. biopharminternational.com However, the development of a broader range of suitable analytical sensors remains a critical area of research to fully realize the benefits of continuous manufacturing. biopharminternational.com

Future Trends in Pharmaceutical Impurity Research and Regulatory Science